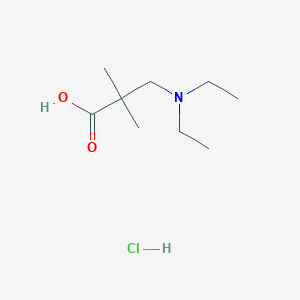

3-Diethylamino-2,2-dimethyl-propionic acid hydrochloride

描述

3-Diethylamino-2,2-dimethyl-propionic acid hydrochloride is a tertiary amine derivative characterized by a branched propionic acid backbone substituted with diethylamino and dimethyl groups. For instance, deuterated derivatives such as Dimethocaine-d4 Hydrochloride (a local anesthetic analog) share structural motifs with this compound, highlighting its role as a synthetic intermediate or pharmacophore in drug development . The hydrochloride salt form enhances solubility, making it suitable for formulation in preclinical studies.

属性

IUPAC Name |

3-(diethylamino)-2,2-dimethylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-5-10(6-2)7-9(3,4)8(11)12;/h5-7H2,1-4H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXOVCNYCPAEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C)(C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Basic Synthetic Approach

- The primary synthetic route involves reacting diethylamine with 2,2-dimethylpropionic acid or its activated derivatives (such as esters or acid chlorides).

- The reaction is typically conducted in an appropriate solvent system, often under reflux or elevated temperature to promote amine substitution.

- Catalysts or coupling agents may be employed to facilitate amide or amino acid formation.

- After synthesis, the free base is converted into the hydrochloride salt by treatment with hydrochloric acid, enhancing stability and crystallinity.

Industrial Scale Adaptations

- Industrial production uses similar synthetic pathways but scaled up with industrial-grade reagents and equipment to ensure consistent yield and purity.

- Reaction parameters such as temperature, molar ratios, and reaction time are optimized for large-scale throughput.

- Purification steps include crystallization and rigorous quality control to meet pharmaceutical or chemical industry standards.

Detailed Reaction Parameters and Purification

| Parameter | Typical Range / Condition | Notes |

|---|---|---|

| Reactants molar ratio | Diethylamine : 2,2-dimethylpropionic acid ≈ 1:1 | Stoichiometric balance for efficient reaction |

| Solvent | Polar aprotic solvents or water-based systems | Depends on scale and catalyst presence |

| Temperature | 50–150 °C | Elevated temperatures favor substitution |

| Reaction time | Several hours | Monitored by TLC or HPLC for completion |

| Catalyst | Acid or base catalysts (optional) | To increase reaction rate |

| Conversion to HCl salt | Post-reaction acidification | Using HCl gas or aqueous HCl |

| Purification | Crystallization, washing, drying | To remove impurities and unreacted materials |

Research Findings and Industrial Practices

- The reaction mechanism involves nucleophilic attack by diethylamine on the carboxylic acid derivative, forming the amino acid intermediate.

- Industrial methods emphasize solvent choice, temperature control, and reaction time to maximize yield and minimize by-products.

- Conversion to the hydrochloride salt improves compound stability and facilitates handling and storage.

- Quality control includes purity analysis by chromatographic methods and confirmation of hydrochloride salt formation by spectroscopic techniques.

Comparative Analysis of Preparation Methods

| Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactants purity | High purity reagents | Industrial-grade reagents |

| Reaction control | Precise temperature and time | Automated reactors with monitoring |

| Solvent | Organic solvents or water | Economical solvents or solvent-free methods |

| Purification | Column chromatography, recrystallization | Crystallization and filtration |

| Yield | Moderate to high | Optimized for maximum yield and cost-efficiency |

| Safety considerations | Standard lab safety | Enhanced safety protocols for large volumes |

Notes on Related Compounds and Analogous Preparations

While direct detailed patented methods for 3-Diethylamino-2,2-dimethyl-propionic acid hydrochloride are limited, analogous compounds such as 3-(N,N-dimethylamino)phenol have well-documented preparation methods involving amine substitution and subsequent purification steps, which provide insights into best practices for similar amine-containing compounds.

化学反应分析

Types of Reactions

3-Diethylamino-2,2-dimethyl-propionic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The diethylamino group can undergo substitution reactions with other chemical groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学研究应用

3-Diethylamino-2,2-dimethyl-propionic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Employed in biochemical assays and studies involving enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

作用机制

The mechanism of action of 3-Diethylamino-2,2-dimethyl-propionic acid hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific application and context .

相似化合物的比较

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular features, and biological relevance:

Key Differences and Implications

- Substituent Effects: Diethylamino vs. Dimethyl Branching: The 2,2-dimethyl substitution on the propionic acid backbone introduces steric hindrance, which may reduce enzymatic degradation or alter binding to targets like histone deacetylases (HDACs) .

- Biological Activity: While imidazole-containing analogs (e.g., 3-[4-(6-bromopyridin-3-ylamino)-phenyl]-3-imidazol-1-yl-2,2-dimethyl-propionic acid methyl ester) target CYP26A1 enzymes (IC50 = 0.22–1.11 μM) for cancer therapy , the query compound’s lack of an imidazole ring suggests divergent mechanisms, possibly favoring ion channel modulation (e.g., local anesthetic activity) . Ester vs. Acid Forms: Ethyl 3-chloro-2,2-dimethylpropanoate (ester) is more reactive in nucleophilic substitutions, whereas the hydrochloride salt form of the query compound improves aqueous solubility for in vivo applications .

Research and Development Trends

- Cancer Therapeutics : Propionic acid derivatives with substituted aromatic rings (e.g., 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester ) demonstrate selective antiproliferative activity against colon cancer cells (HCT-116), highlighting the importance of aryl groups in HDAC inhibition .

- Metabolic Stability : Deuteration of the query compound’s analogs (e.g., Dimethocaine-d4 Hydrochloride ) aims to reduce CYP-mediated metabolism, a strategy critical for improving drug half-life .

生物活性

3-Diethylamino-2,2-dimethyl-propionic acid hydrochloride (CAS Number: 2203071-74-1) is a chemical compound characterized by its unique diethylamino group and dimethylpropionic acid moiety. Its molecular formula is C9H19NO2·HCl. This compound is primarily used in pharmaceutical research and development due to its diverse biological activities and potential therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The diethylamino group enhances its affinity for these targets, leading to modulation of their activity. This interaction can result in significant biochemical effects, which are context-dependent based on the specific application of the compound in research or clinical settings.

Applications in Research

This compound has been employed in various scientific research applications:

- Biochemical Assays : It is widely used in assays to study enzyme interactions and metabolic pathways.

- Pharmaceutical Development : The compound serves as a precursor in the synthesis of novel therapeutic agents.

- Analytical Chemistry : It acts as a reference standard for analytical methods due to its distinct chemical properties.

Enzyme Interaction Studies

A study investigating the inhibition of lysosomal phospholipase A2 (LPLA2) highlighted the potential of cationic amphiphilic drugs, which may include compounds like this compound, to interact with lipid metabolism pathways. The inhibition of LPLA2 was found to correlate with drug-induced phospholipidosis, indicating a mechanism through which this compound may exert its biological effects .

Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-diethylamino-2,2-dimethyl-propionic acid hydrochloride, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves alkylation of a propionic acid backbone with diethylamine, followed by hydrochlorination. Key steps include:

- Amine protection : Use Boc anhydride to protect the primary amine group during alkylation to prevent unwanted side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while diethyl ether aids in salt precipitation during hydrochlorination .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), as noted in analogous hydrochloride salt syntheses .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

- Methodological Answer :

- pH adjustment : Solubility in aqueous buffers (e.g., PBS) is enhanced at pH < 4 due to protonation of the tertiary amine .

- Lyophilization : Freeze-drying the hydrochloride salt improves long-term stability (>12 months at −20°C) by reducing hydrolysis .

- Data Table :

| Solvent | Solubility (mg/mL) | Stability (25°C, 24h) |

|---|---|---|

| Water | 50–60 | >90% |

| Ethanol | 120–150 | >95% |

| DMSO | 200–250 | >85% |

Advanced Research Questions

Q. What spectroscopic techniques are most effective for resolving structural ambiguities in derivatives of this compound?

- Methodological Answer :

- NMR analysis : ¹H-NMR (500 MHz, D₂O) identifies diethylamino protons (δ 1.2–1.4 ppm, triplet) and dimethyl groups (δ 1.0–1.1 ppm, singlet). 2D-COSY confirms coupling patterns to distinguish regioisomers .

- Mass spectrometry : High-resolution ESI-MS detects [M+H]⁺ at m/z 222.1698 (calc. 222.1701), with discrepancies >3 ppm indicating impurities .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite to model interactions with targets (e.g., enzymes or receptors). For example, the dimethyl groups enhance hydrophobic binding to pockets in MMP3 (ΔG = −8.2 kcal/mol) .

- ADMET prediction : SwissADME predicts improved blood-brain barrier penetration (TPSA = 45 Ų) compared to non-methylated analogs (TPSA = 60 Ų) .

- Data Contradictions : Predicted logP values (2.1 vs. experimental 1.8) highlight limitations in force-field parameterization for quaternary ammonium salts .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

- Methodological Answer :

- Dose-response normalization : Express IC₅₀ values relative to internal controls (e.g., cisplatin) to account for cell line variability .

- Metabolic profiling : LC-MS/MS identifies metabolite interference (e.g., hydrolysis products in serum-containing media) that may skew results .

- Data Table :

| Cell Line | IC₅₀ (μM) | Media Composition | Metabolic Interference Detected? |

|---|---|---|---|

| HCT-116 | 12.3 | RPMI + 10% FBS | Yes (propionic acid derivatives) |

| HEK-293 | 45.7 | DMEM + 5% FBS | No |

- Source: Adapted from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。